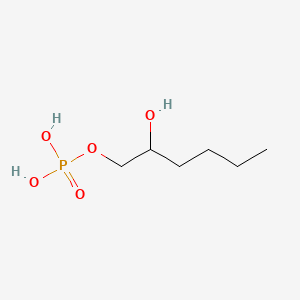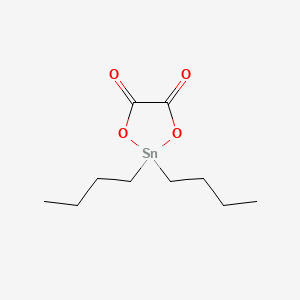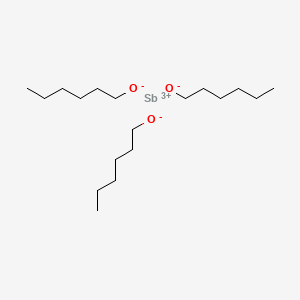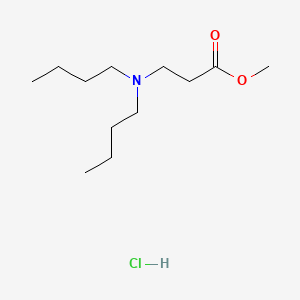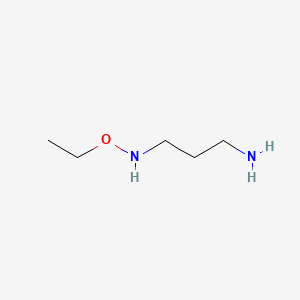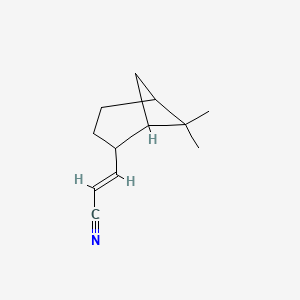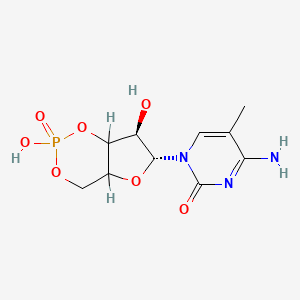
5-Methylcytidine 3',5'-cyclic monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcytidine 3’,5’-cyclic monophosphate is a modified nucleoside derived from 5-methylcytosine. It is found in ribonucleic acids of animal, plant, and bacterial origin . This compound plays a significant role in various biological processes, including gene expression regulation and RNA stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcytidine 3’,5’-cyclic monophosphate involves the incorporation of 5-methylcytidine into RNA oligomers using phosphoramidite chemistry . This method includes post-synthetic C5-cytidine functionalization and enzymatic methods . The reaction conditions typically involve the use of specific enzymes and reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of 5-Methylcytidine 3’,5’-cyclic monophosphate is achieved through the hydrolysis of cytidine 5’-triphosphate by the enzyme cytidylyl cyclase . This method ensures high purity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylcytidine 3’,5’-cyclic monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological processes and its stability in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include peroxotungstate for oxidation and specific enzymes for reduction and substitution . The reaction conditions vary depending on the desired modification and the specific application.
Major Products Formed
The major products formed from the reactions of 5-Methylcytidine 3’,5’-cyclic monophosphate include 5-hydroxymethylcytidine, 5-formylcytidine, and 5-carboxycytidine . These products are crucial for understanding the compound’s role in gene expression regulation and RNA stability.
Aplicaciones Científicas De Investigación
5-Methylcytidine 3’,5’-cyclic monophosphate has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 5-Methylcytidine 3’,5’-cyclic monophosphate involves its incorporation into RNA, where it influences RNA stability and gene expression . The compound interacts with specific enzymes and proteins that modify RNA, leading to changes in RNA structure and function . These interactions are crucial for the regulation of various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxymethylcytidine
- 5-Formylcytidine
- 5-Carboxycytidine
Uniqueness
5-Methylcytidine 3’,5’-cyclic monophosphate is unique due to its specific role in RNA modifications and its ability to influence gene expression regulation . Unlike other similar compounds, it has a distinct mechanism of action and specific applications in scientific research and industry .
Propiedades
Número CAS |
117309-87-2 |
|---|---|
Fórmula molecular |
C10H14N3O7P |
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N3O7P/c1-4-2-13(10(15)12-8(4)11)9-6(14)7-5(19-9)3-18-21(16,17)20-7/h2,5-7,9,14H,3H2,1H3,(H,16,17)(H2,11,12,15)/t5?,6-,7?,9-/m1/s1 |
Clave InChI |
GLSXTZUEAMDDQV-MFWQPVBSSA-N |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


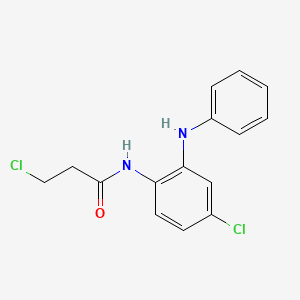

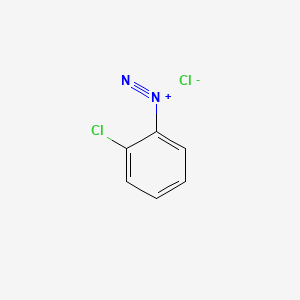
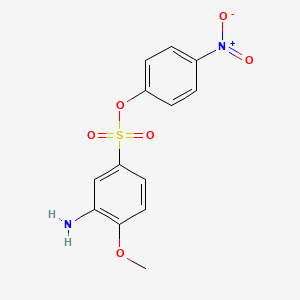
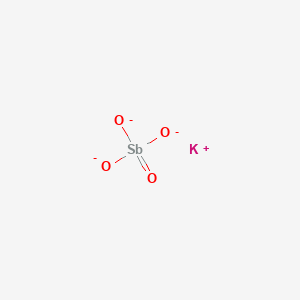
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
